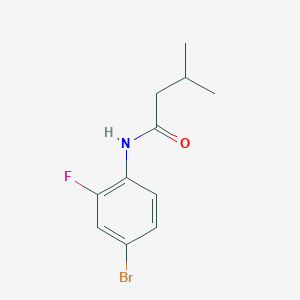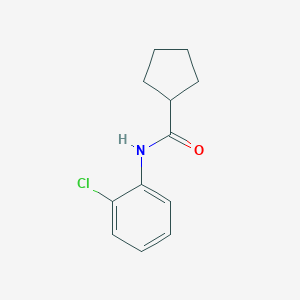
N-(2-chlorophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)cyclopentanecarboxamide, also known as CPP-109 or Vigabatrin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the antiepileptic drug vigabatrin, which has been used to treat epilepsy for several decades. However, CPP-109 has been found to have unique properties that make it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)cyclopentanecarboxamide involves the inhibition of GABA-transaminase, as mentioned above. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing the levels of GABA in the brain, N-(2-chlorophenyl)cyclopentanecarboxamide can reduce the activity of excitatory neurons, leading to a calming effect.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in the activity of excitatory neurons, and a calming and anti-anxiety effect. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been found to have a relatively low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)cyclopentanecarboxamide for lab experiments is its relatively low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have a relatively long half-life, which can make it easier to administer and study in animal models. However, one limitation of N-(2-chlorophenyl)cyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(2-chlorophenyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine. N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been studied for its potential use in the treatment of depression and anxiety, and further research is needed to determine its safety and efficacy in these applications. Finally, there is also interest in studying the potential use of N-(2-chlorophenyl)cyclopentanecarboxamide in the treatment of PTSD, as it has been shown to reduce fear and anxiety in animal models.
Métodos De Síntesis
N-(2-chlorophenyl)cyclopentanecarboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with cyclopentanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with ammonia.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to inhibit the activity of an enzyme called GABA-transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, N-(2-chlorophenyl)cyclopentanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14ClNO/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |
Clave InChI |
NVBAQMKSJZNOAW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2Cl |
SMILES canónico |
C1CCC(C1)C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




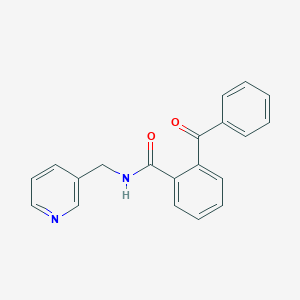
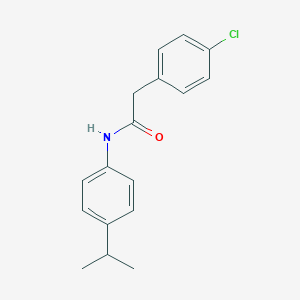
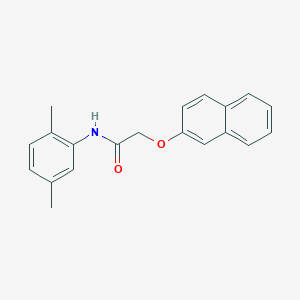
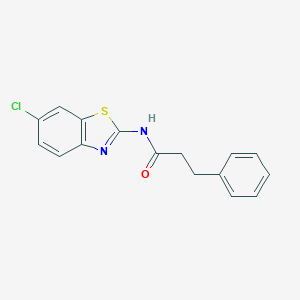
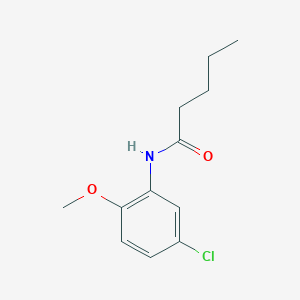
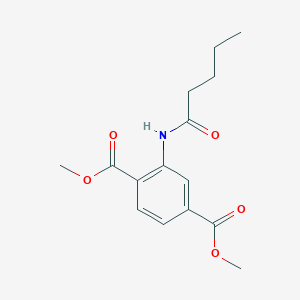
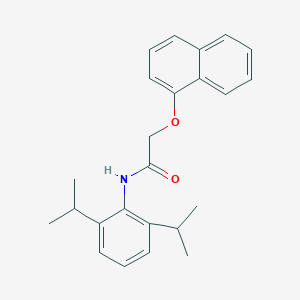
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)

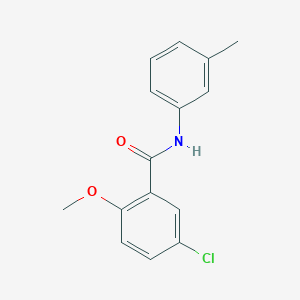

![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)
